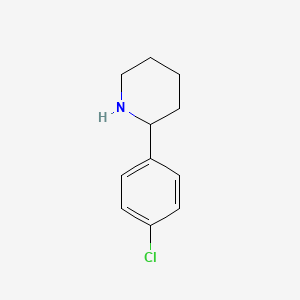

2-(4-Chlorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENUPRVORZDBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308507 | |

| Record name | 2-(4-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-09-4 | |

| Record name | 2-(4-Chlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the Piperidine Scaffold in Chemical Synthesis and Biological Sciences

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of pharmaceuticals. researchgate.netencyclopedia.pub Its prevalence is underscored by the fact that a significant percentage of FDA-approved small-molecule drugs contain a nitrogen heterocycle. researchgate.net The piperidine scaffold's importance stems from its ability to be readily modified, allowing for the synthesis of a diverse array of derivatives. researchgate.netnih.gov This structural versatility makes it an ideal building block in medicinal chemistry for creating compounds that can interact with various biological targets. atamanchemicals.com

The piperidine moiety is a key component in numerous classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs. encyclopedia.pubnih.gov Prominent medications such as haloperidol (B65202) and risperidone (B510) feature a piperidine ring, highlighting its role in the development of neurologically active drugs. atamanchemicals.com Furthermore, many naturally occurring alkaloids with significant biological activity, like morphine and atropine, also contain a piperidine or a related fused-ring structure. encyclopedia.pubnih.gov

The flexible conformation of the piperidine ring allows it to adapt and bind to biological receptors, a crucial characteristic for drug design. atamanchemicals.com Researchers continually explore new synthetic routes to create substituted piperidines, spiropiperidines, and condensed piperidines to investigate their pharmacological potential. nih.gov

Overview of Research Trajectories for 2 4 Chlorophenyl Piperidine

Research into 2-(4-Chlorophenyl)piperidine and its derivatives has followed several key trajectories, primarily focusing on its synthesis and potential as a scaffold for biologically active molecules.

One significant area of investigation has been the synthesis of various derivatives. For instance, a series of N-substituted piperidine (B6355638) derivatives of 2-(4-chloro-4-(4-chlorophenyl))piperidine have been synthesized and characterized. jocpr.com Another study focused on the synthesis of (S)-4-[(4-chlorophenyl) (2-pyridyl)methoxy]piperidine, which is an intermediate for the antihistamine drug bepotastine. google.com

The biological activities of these derivatives are a major focus. Research has explored the potential of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives as analgesic compounds. nih.gov Additionally, studies have investigated the antimicrobial activities of new N-substituted piperidine derivatives against various strains of bacteria and fungi. jocpr.com The structural framework of this compound has also been incorporated into compounds designed as potential inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL). unipi.it

Furthermore, the stereochemistry of molecules containing the this compound scaffold has been a critical aspect of research. One study detailed the isolation and characterization of the individual stereoisomers of a quinoline (B57606) methanol (B129727) derivative containing this scaffold, revealing that the isomers have distinct pharmacokinetic and pharmacodynamic properties. acs.org This highlights the importance of stereoselective synthesis in developing potential therapeutic agents.

Scope and Academic Relevance of 2 4 Chlorophenyl Piperidine Studies

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N and C-C bonds of the piperidine ring.

A common retrosynthetic approach involves disconnecting the piperidine ring to reveal acyclic precursors. This can be envisioned through the cleavage of one or more C-N bonds, leading back to a 1,5-difunctionalized alkane. For instance, a disconnection at the N1-C2 and N1-C6 bonds suggests a precursor like 1,5-diamino-2-(4-chlorophenyl)hexane or a related derivative that can undergo intramolecular cyclization.

Alternatively, a C-C bond disconnection within the piperidine ring can be considered. For example, a disconnection between C2 and C3 could lead to precursors that can be joined through reactions like the Mannich or Michael additions. A key disconnection strategy involves breaking the bond between the piperidine ring and the chlorophenyl group, suggesting a coupling reaction between a pre-formed piperidine derivative and a 4-chlorophenyl source.

Another powerful retrosynthetic strategy involves the reduction of a corresponding pyridine (B92270) precursor. The synthesis of 2-(4-chlorophenyl)pyridine (B1585704) and its subsequent reduction offers a direct route to the target piperidine.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound often rely on well-established organic reactions, which, while robust, may involve multiple steps and harsh reaction conditions.

One of the classical approaches involves the construction of the piperidine ring from linear, acyclic starting materials. This typically involves the formation of a 1,5-dielectrophile or a related precursor that can undergo cyclization with an amine.

A representative synthesis could start from a precursor containing the 4-chlorophenyl group and a latent 1,5-dicarbonyl functionality. For instance, the reaction of a 4-chlorophenyl Grignard reagent with a suitable five-carbon electrophile could generate a key intermediate. Subsequent reductive amination with ammonia (B1221849) or a primary amine would then lead to the formation of the piperidine ring.

Another multi-step approach involves the use of a Mannich-type reaction. researchgate.net The condensation of an enolizable ketone, an aldehyde (such as 4-chlorobenzaldehyde), and an amine can lead to the formation of a β-amino ketone, which can be further elaborated to construct the piperidine ring. researchgate.net

Intramolecular cyclization reactions are a cornerstone of piperidine synthesis. nih.gov These methods often provide good control over the ring-forming process and can be adapted for the synthesis of substituted piperidines like this compound.

One common strategy is the intramolecular reductive amination of a δ-amino ketone or aldehyde. A precursor containing a 4-chlorophenyl group at the appropriate position can be designed to undergo cyclization upon reduction of the imine or enamine intermediate.

Another important cyclization strategy is the aza-Diels-Alder reaction, where an imine acts as the dienophile. researchgate.net The reaction of an imine derived from 4-chlorobenzaldehyde (B46862) with a suitable diene can directly lead to a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the corresponding piperidine.

The intramolecular Michael addition is another powerful tool for piperidine ring formation. chemrxiv.org An acyclic precursor containing both a nucleophilic amine and an α,β-unsaturated carbonyl moiety can undergo intramolecular conjugate addition to form the six-membered ring.

A modular and diastereoselective [5+1] cyclization approach has also been developed for the synthesis of N-aryl piperidines. This method utilizes a reductive amination followed by an aza-Michael reaction to construct the piperidine ring from widely available starting materials. chemrxiv.org

| Cyclization Strategy | Key Reaction | Precursor Type | Reference |

| Intramolecular Reductive Amination | Imine/Enamine Reduction | δ-Amino ketone/aldehyde | researchgate.net |

| Aza-Diels-Alder Reaction | [4+2] Cycloaddition | Imine and Diene | researchgate.net |

| Intramolecular Michael Addition | Conjugate Addition | Amine and α,β-Unsaturated Carbonyl | chemrxiv.org |

| [5+1] Cyclization | Reductive Amination/Aza-Michael | Amine and Carbonyl Electrophile | chemrxiv.org |

Modern Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of this compound, with a strong emphasis on catalytic and stereoselective techniques.

Catalytic methods offer significant advantages in terms of efficiency, atom economy, and milder reaction conditions. Transition metal catalysis has been particularly impactful in the synthesis of piperidine derivatives.

Palladium-catalyzed cross-coupling reactions are widely used to introduce the aryl group. For instance, the Suzuki or Buchwald-Hartwig amination reactions can be employed to couple a piperidine precursor with a 4-chlorophenylboronic acid or a 4-chlorophenyl halide, respectively. organic-chemistry.org A palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids provides a facile route to highly functionalized 2-arylpiperidines. organic-chemistry.org

Ruthenium and rhodium catalysts have been effectively used for the asymmetric hydrogenation of pyridine precursors. mdpi.com The hydrogenation of 2-(4-chlorophenyl)pyridine using chiral catalysts can provide enantioenriched this compound. For example, rhodium catalysts with ferrocene (B1249389) ligands have been shown to be effective for this transformation. mdpi.com

Gold-catalyzed intramolecular dearomatization/cyclization reactions have also emerged as a novel method for synthesizing polysubstituted piperidines. nih.gov

| Catalyst Type | Reaction | Key Feature | Reference |

| Palladium | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl group introduction | organic-chemistry.org |

| Ruthenium/Rhodium | Asymmetric Hydrogenation | Stereoselective reduction of pyridines | mdpi.com |

| Gold | Intramolecular Dearomatization/Cyclization | Synthesis of polysubstituted piperidines | nih.gov |

The development of stereoselective methods is crucial, as the biological activity of chiral piperidines often depends on their stereochemistry. nih.gov

Asymmetric hydrogenation of 2-(4-chlorophenyl)pyridine or related enamines using chiral catalysts is a direct approach to enantiomerically enriched this compound. mdpi.com Iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.com

Kinetic resolution of racemic N-Boc-2-arylpiperidines using a chiral base system, such as n-BuLi and (-)-sparteine, has been reported to provide enantioenriched 2-arylpiperidines. acs.orgrsc.orgrsc.orgnih.gov This method relies on the selective deprotonation of one enantiomer, which can then be trapped with an electrophile. acs.orgrsc.org

Prins cyclization, catalyzed by acids like hydrochloric acid or Lewis acids such as methylaluminum dichloride, can be used for the stereoselective synthesis of trisubstituted piperidines. rsc.org The stereochemical outcome of the cyclization can be controlled by the choice of catalyst and reaction conditions. rsc.org

A diastereoselective reductive amination/aza-Michael reaction sequence has been developed for the rapid construction of complex polysubstituted N-aryl piperidines with high diastereoselectivity. chemrxiv.org

| Technique | Key Principle | Outcome | Reference |

| Asymmetric Hydrogenation | Chiral Catalyst | Enantiomerically enriched product | mdpi.com |

| Kinetic Resolution | Chiral Base | Separation of enantiomers | acs.orgrsc.orgrsc.orgnih.gov |

| Prins Cyclization | Acid Catalysis | Diastereoselective ring formation | rsc.org |

| Diastereoselective Cyclization | Reductive Amination/Aza-Michael | Controlled formation of diastereomers | chemrxiv.org |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of its aromatic precursor, 2-(4-chlorophenyl)pyridine. The optimization of this transformation is critical for achieving high yields and purity, avoiding side reactions such as dehalogenation. Key parameters that are manipulated include the choice of catalyst, solvent system, hydrogen pressure, and temperature.

Catalytic hydrogenation of the pyridine ring to a piperidine is a well-established yet challenging method, as the heterocyclic aromatic system is relatively stable. asianpubs.org The use of platinum-based catalysts, particularly Platinum(IV) oxide (PtO₂, Adams' catalyst), is frequently reported for the hydrogenation of substituted pyridines. asianpubs.org Reactions are often conducted in acidic solvents like glacial acetic acid. asianpubs.org The acidic medium protonates the pyridine nitrogen, forming a pyridinium salt, which is more susceptible to reduction and can help prevent the nitrogen atom from poisoning the catalyst surface. rsc.org

Rhodium on carbon (Rh/C) is another effective catalyst for pyridine hydrogenation. rsc.org Optimization studies often compare various catalysts and support materials (e.g., carbon vs. alumina) to find the best balance between reaction rate, selectivity, and catalyst reusability. rsc.org

Key optimization parameters include:

Catalyst System : PtO₂ and Rh/C are common choices. The catalyst loading is also a crucial factor; for instance, 5 mol% of PtO₂ has been used effectively. asianpubs.orgrsc.org

Solvent : Glacial acetic acid is a preferred solvent as it facilitates the formation of the more reactive pyridinium ion. asianpubs.org

Pressure and Temperature : Hydrogenation is typically carried out under pressure, ranging from 50 to 70 bar, often at room temperature, which are mild conditions that help preserve the chloro-substituent. asianpubs.org

Reaction Time : Reaction times can vary from 6 to 18 hours, depending on the specific conditions and scale of the reaction. asianpubs.org

The following table summarizes optimized conditions for the hydrogenation of substituted pyridines, which are analogous to the synthesis of this compound.

| Catalyst | Solvent | Pressure (bar) | Temperature | Reaction Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| PtO₂ (5 mol%) | Glacial Acetic Acid | 50-70 | Room Temp. | 6-10 | High | asianpubs.org |

| Rh/C | Ethanol/HCl | Atmospheric | - | 1 | Good Conversion | rsc.org |

| Rhodium on Alumina | Ethanol/HCl | Atmospheric | - | 2 | Incomplete | rsc.org |

Synthesis of Key Derivatives and Functionalized Analogues of this compound

The synthesis of derivatives and analogues of this compound is driven by the need to explore structure-activity relationships in various chemical and biological contexts. Modifications are typically made at the piperidine nitrogen (N1 position) or the carbon skeleton of the piperidine ring.

N-Substituted Derivatives: The most straightforward derivatization involves the functionalization of the secondary amine of the piperidine ring. This is typically achieved through N-alkylation or N-acylation reactions. For instance, reacting this compound with various alkyl halides or acyl chlorides in the presence of a base yields a wide array of N-substituted derivatives. This approach has been used to synthesize series of compounds for pharmacological testing. nih.gov

C-H Functionalization for Positional Analogues: More advanced methods allow for the direct and site-selective functionalization of the C-H bonds of the piperidine ring. Rhodium-catalyzed C-H insertion reactions, using donor/acceptor carbenes, can generate 2,3- or 2,4-substituted piperidine analogues. researchgate.net The selectivity for a specific position (e.g., C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. researchgate.net This powerful strategy enables the synthesis of positional isomers that would be difficult to access through traditional methods. researchgate.net

Synthesis of Complex Analogues: The synthesis of more complex, highly functionalized analogues often requires multi-step synthetic sequences. For example, the synthesis of a potential radiotracer, [2‐{(4‐chlorophenyl) (4‐[¹²⁵I]iodophenyl)} methoxyethyl]‐1‐piperidine‐3‐carboxylic acid ([¹²⁵I]CIPCA), involved a five-step synthesis starting from 4-iodobenzoyl chloride. umich.edu Such syntheses demonstrate the integration of the 4-chlorophenyl-piperidine scaffold into larger molecular architectures for specialized applications like medical imaging.

Another versatile method for creating carbon-carbon bonds is the Grignard reaction. This can be employed to synthesize precursors by reacting a suitable Grignard reagent with a pyridine derivative. For example, the addition of a Grignard reagent to a substituted pyridine can be a key step in building the carbon skeleton before the final reduction of the pyridine ring. google.comumw.edu

The table below outlines various synthetic strategies for producing derivatives and analogues.

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Purpose/Example | Reference |

|---|---|---|---|---|

| N-Substituted Analogues | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides, Base | Pharmacological screening | nih.gov |

| C4-Substituted Analogues | Rhodium-catalyzed C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄, Aryldiazoacetate | Synthesis of positional analogues | researchgate.net |

| C2-Substituted Analogues | Rhodium-catalyzed C-H Functionalization | Rh₂(R-TCPTAD)₄, Aryldiazoacetate | Synthesis of positional analogues | researchgate.net |

| Complex Functionalized Analogue | Multi-step synthesis | 4-iodobenzoyl chloride | Synthesis of [¹²⁵I]CIPCA radiotracer | umich.edu |

| Complex Precursors | Grignard Reaction | Grignard reagent of 4-chloro-N-methylpiperidine | Synthesis of Loratadine intermediate | google.com |

Enantiomeric and Diastereomeric Forms of this compound

The structure of this compound features a chiral center at the C2 position of the piperidine ring, where the 4-chlorophenyl group is attached. This single chiral center gives rise to a pair of enantiomers: (R)-2-(4-chlorophenyl)piperidine and (S)-2-(4-chlorophenyl)piperidine. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities.

In cases where another substituent is introduced into the piperidine ring, a second chiral center can be created, leading to the possibility of diastereomers. For instance, in related compounds like 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, two chiral centers exist, resulting in four possible stereoisomers (RR, SS, RS, SR). wikipedia.org The (3S,4S)-enantiomer of this particular compound was found to be the most potent. wikipedia.org Similarly, for derivatives of this compound with an additional substitution, both enantiomeric and diastereomeric forms would need to be considered.

Stereoselective Synthesis of this compound Isomers

The controlled synthesis of specific stereoisomers is a significant goal in organic chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield. Several strategies have been developed for the asymmetric synthesis of 2-substituted piperidines.

One common approach involves the asymmetric reduction of pyridinium salts. For instance, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been shown to produce enantioenriched piperidines with high enantiomeric ratios. nih.gov Another method is the use of transaminase-triggered cyclizations of ω-chloroketones, which has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, a related N-heterocycle, achieving high yield and enantiomeric excess. nih.gov

Other strategies include the use of chiral auxiliaries. For example, a stereodiverse library of 2-substituted piperidines has been created using a chiral phenylethylamine protecting group, which directs the stereochemical outcome of the reaction. gla.ac.uk By selecting the appropriate enantiomer of the chiral auxiliary, either enantiomer of the desired piperidine can be synthesized. gla.ac.uk Furthermore, Prins and carbonyl ene cyclizations of certain aldehydes can lead to stereoselective formation of 2,4,5-trisubstituted piperidines. rsc.org

Chiral Resolution Techniques for this compound Enantiomers

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. researchgate.net The choice of the mobile phase, which often consists of an aqueous-organic mixture, is crucial for achieving good separation. researchgate.net Supercritical fluid chromatography (SFC) is another effective technique known for its high efficiency and shorter analysis times. lcms.cz

In a study on a related compound, 2-(4-chlorophenyl)quinolin-4-ylmethanol, which exists as a mixture of four stereoisomers, preparative HPLC with both standard and chiral columns was used to separate the diastereomers and then the enantiomers. acs.orgrecipharm.com The separation of diastereomers was achieved on a Kromasil silica (B1680970) column, and the subsequent enantiomeric separation was performed using Chiralcel OD-H and Chiralpak AD-H columns. recipharm.com

Table 1: Examples of Chiral Chromatography Conditions for Piperidine Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)quinolin-4-ylmethanol (diastereomers) | Kromasil silica | Ethanol/n-heptane (1:1) with 0.2% diethyl amine | UV (265 nm) | recipharm.com |

| 2-(4-Chlorophenyl)quinolin-4-ylmethanol (enantiomers of fraction I) | Chiralcel OD-H | Ethanol/n-heptane (1:9) with 0.2% diethyl amine | UV (265 nm) | recipharm.com |

| 2-(4-Chlorophenyl)quinolin-4-ylmethanol (enantiomers of fraction II) | Chiralpak AD-H | Ethanol/n-heptane (3:7) with 0.2% diethyl amine | UV (265 nm) | recipharm.com |

A classical method for resolving enantiomers is through the formation of diastereomeric salts. researchgate.net This involves reacting the racemic base with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net After separation, the individual enantiomers of the base can be recovered by treatment with a base.

Commonly used chiral resolving agents for basic compounds like piperidines include tartaric acid derivatives and N-acetylated amino acids. google.comgoogle.com For example, the enantiomers of 3-aminopiperidine have been resolved using chiral carboxylic acids like dibenzoyl-L-tartaric acid and N-acetyl-phenylalanine. google.com In another instance, the resolution of a racemic piperidine derivative was achieved using N-acetyl-L- and -D-leucine. nih.govacs.org The choice of solvent is critical for successful crystallization and can significantly impact the efficiency of the resolution. researchgate.net

Conformational Analysis of the Piperidine Ring in this compound

The piperidine ring typically adopts a chair conformation to minimize steric strain. In 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preferred conformation is generally the one where the bulky substituent is in the equatorial position to avoid 1,3-diaxial interactions.

For this compound, the 4-chlorophenyl group would be expected to preferentially occupy the equatorial position. This has been observed in related 2,6-diarylpiperidine-4-ones, where the aryl groups are in equatorial positions. asianpubs.org Crystal structure analysis of various piperidine derivatives confirms the prevalence of the chair conformation. iucr.orgnih.gov The introduction of other substituents on the piperidine ring can influence the ring conformation, potentially causing flattening or other distortions. asianpubs.org

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions

The stereochemistry of a molecule can have a profound impact on its chemical reactivity and biological interactions. mhmedical.com Different enantiomers can exhibit different reaction rates and may interact differently with other chiral molecules, including biological targets like enzymes and receptors.

For example, in the case of the oncolytic agent Vacquinol-1, a derivative containing a 2-substituted piperidine moiety, the individual stereoisomers displayed distinct pharmacokinetic and pharmacodynamic features. acs.orgscispace.com Similarly, for the dopamine reuptake inhibitor 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, the (3S,4S)-enantiomer is significantly more potent than the other isomers. wikipedia.org The specific three-dimensional arrangement of the atoms in each stereoisomer determines how well it can bind to its biological target, leading to differences in efficacy and potency. The spatial orientation of substituents can either facilitate or hinder the interactions necessary for a biological response. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Chlorophenyl Piperidine

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration Assignment

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal assignment of a chiral molecule's absolute configuration. researchgate.netnih.gov The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by the electrons of atoms in a non-centrosymmetric crystal differs for Bijvoet pairs of reflections (h,k,l and -h,-k,-l). nih.gov This subtle difference allows for the direct determination of the absolute structure.

The process requires growing a high-quality single crystal of the enantiomerically pure compound, which can sometimes be a challenging step. researchgate.net During data refinement, the Flack parameter is calculated; a value close to zero for a given configuration confirms the assignment is correct, while a value near one indicates the opposite enantiomer is present. researchgate.net

While specific crystallographic data for 2-(4-Chlorophenyl)piperidine is not widely published, analysis of closely related structures provides valuable insight. For instance, studies on derivatives such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine and 4-(4-chlorophenyl)piperidin-4-ol (B141385) have shown that the piperidine (B6355638) ring consistently adopts a stable chair conformation. nih.govresearchgate.net In such a conformation for this compound, the 4-chlorophenyl group would likely occupy an equatorial position to minimize steric hindrance.

Below is a table representing typical crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis.

Table 1: Representative Crystallographic Data from SCXRD Analysis

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₄ClN |

| Formula Weight | 195.69 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (chiral) |

| Unit Cell Dimensions | a = 6.1 Å, b = 10.5 Å, c = 16.2 Å |

| Volume | 1037 ų |

| Z (Molecules per unit cell) | 4 |

| Flack Parameter | 0.02(3) |

Powder X-ray Diffraction for Polymorph and Crystal Structure Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, stability, and melting point. Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive technique used to identify and differentiate between these polymorphic forms. rigaku.comcreative-biostructure.com

In PXRD, a finely powdered sample is irradiated with a monochromatic X-ray beam. creative-biostructure.com The X-rays are diffracted by the crystal lattices within the powder at specific angles, which are determined by the arrangement of atoms in the crystal structure. creative-biostructure.com The resulting diffraction pattern is a unique "fingerprint" for a specific polymorph, characterized by a series of peaks at distinct diffraction angles (2θ) and with characteristic relative intensities. rigaku.com

By comparing the PXRD pattern of a sample to standard patterns of known polymorphs, one can identify the crystalline form present. rigaku.com This analysis is crucial during pharmaceutical development and for quality control to ensure batch-to-batch consistency of the active pharmaceutical ingredient (API). rigaku.com Although specific polymorphs of this compound have not been detailed in the literature, PXRD would be the primary method for their discovery and characterization.

The following interactive table illustrates how PXRD data can distinguish between two hypothetical polymorphs of this compound.

Table 2: Comparison of Characteristic PXRD Peaks for Hypothetical Polymorphs of this compound

| Polymorph Form A (Characteristic Peaks, 2θ) | Polymorph Form B (Characteristic Peaks, 2θ) |

|---|---|

| 8.5° | 9.1° |

| 12.3° | 11.7° |

| 15.8° | 16.2° |

| 19.1° | 20.5° |

| 21.4° | 22.8° |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide detailed information on the stereochemistry of chiral molecules in solution. nih.govcnr.it

ECD spectroscopy operates in the ultraviolet-visible range, measuring the differential absorption of circularly polarized light associated with electronic transitions. nih.gov The resulting spectrum is highly sensitive to the molecule's absolute configuration and the spatial arrangement of its chromophores. cnr.it

For complex molecules, the assignment of absolute configuration is typically achieved by comparing the experimental VCD and ECD spectra with spectra predicted by quantum chemical calculations, such as Density Functional Theory (DFT). cnr.itnih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration.

A study on the closely related compound (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine demonstrated the utility of VCD in determining not only the absolute configuration but also the preferred conformation. nih.gov The analysis revealed that the molecule exists almost exclusively in a chair conformation with all substituents in equatorial positions, highlighting the sensitivity of VCD to subtle conformational details. nih.gov A similar approach would be highly effective for characterizing the stereochemistry of this compound.

The table below shows representative data that would be obtained from a combined VCD and ECD analysis for assigning the absolute configuration of a chiral molecule.

Table 3: Representative VCD and ECD Data for Chiral Analysis

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Experimental Sign | Calculated Sign (R-enantiomer) | Assignment |

|---|---|---|---|---|

| VCD | 2950 cm⁻¹ | + | + | C-H Stretch |

| VCD | 1450 cm⁻¹ | - | - | CH₂ Bend |

| VCD | 1100 cm⁻¹ | + | + | C-N Stretch |

| ECD | 265 nm | - | - | π → π* Transition (Aromatic) |

| ECD | 220 nm | + | + | π → π* Transition (Aromatic) |

Chemical Reactivity and Functional Group Transformations of 2 4 Chlorophenyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it the primary site for a variety of functional group transformations. These reactions are fundamental for building more complex molecular architectures.

Acylation and Alkylation Reactions

The secondary amine of 2-(4-Chlorophenyl)piperidine readily undergoes acylation and alkylation, two of the most common methods for N-functionalization.

Acylation involves the introduction of an acyl group (R-C=O) to form an amide. This transformation is typically achieved by reacting the piperidine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. These reactions are valuable for synthesizing N-acyl-2-arylpiperidines, which have been explored as ligands for biological targets like sigma receptors.

Alkylation introduces an alkyl group onto the nitrogen atom. Standard procedures involve the use of alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net The base is crucial for scavenging the hydrohalic acid generated during the reaction, thus preventing the formation of the unreactive ammonium (B1175870) salt. Slow addition of the alkylating agent can help minimize over-alkylation to the quaternary ammonium salt. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Significance |

|---|---|---|---|

| Acylation | Benzoyl chloride, Triethylamine (Et3N), Dichloromethane (B109758) (DCM), Room Temperature | N-Benzoyl-2-(4-chlorophenyl)piperidine | Formation of a stable amide, useful for modifying electronic properties and for creating bioactive molecules. |

| Alkylation | Methyl iodide (CH3I), Potassium carbonate (K2CO3), Acetonitrile (MeCN), Room Temperature | N-Methyl-2-(4-chlorophenyl)piperidine | Introduction of a small alkyl group, converting the secondary amine to a tertiary amine. |

| Alkylation | Benzyl (B1604629) bromide, Sodium hydride (NaH), Dimethylformamide (DMF), 0°C to Room Temperature | N-Benzyl-2-(4-chlorophenyl)piperidine | Addition of a benzyl group, which can serve as a protecting group or a key pharmacophore. |

Reductive Amination and Amidation

Reductive amination is a powerful method for forming C-N bonds and functionalizing the piperidine nitrogen. researchgate.netnih.gov In this two-step, one-pot process, this compound reacts with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). researchgate.net This method is highly versatile for introducing a wide range of substituents onto the nitrogen atom. organic-chemistry.orgchemrxiv.org

Amidation , distinct from acylation with pre-activated reagents, refers to the direct coupling of the piperidine nitrogen with a carboxylic acid. This reaction requires the use of a coupling agent to activate the carboxylic acid. researchgate.netluxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. luxembourg-bio.com Urionium/aminium salt-based reagents such as HATU and HBTU are also highly effective. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Significance |

|---|---|---|---|

| Reductive Amination | Acetone, Sodium triacetoxyborohydride (NaBH(OAc)3), Dichloroethane (DCE) | N-Isopropyl-2-(4-chlorophenyl)piperidine | Forms a new C-N bond via an iminium intermediate, introducing an isopropyl group. |

| Amidation | Acetic acid, EDC, HOBt, DMF | N-Acetyl-2-(4-chlorophenyl)piperidine | Direct formation of an amide bond from a carboxylic acid using a coupling agent. |

Reactions at the Chlorophenyl Moiety

The chlorophenyl ring provides a second major site for reactivity, primarily through modification of the aromatic ring itself or by leveraging the carbon-chlorine bond.

Aromatic Substitution Reactions

The chlorophenyl ring can undergo electrophilic aromatic substitution (EAS), although it is generally a deactivated system. msu.edu The reactivity and regioselectivity are governed by the two existing substituents: the chloro group and the piperidin-2-yl group.

Directing Effects : The chlorine atom is a deactivating but ortho, para-directing substituent due to a combination of its electron-withdrawing inductive effect and electron-donating resonance effect. organicchemistrytutor.compressbooks.publibretexts.org The piperidin-2-yl group is generally considered an activating, ortho, para-director. organicchemistrytutor.compressbooks.pubchemistrytalk.orgyoutube.comcognitoedu.org The combined influence of these two groups will direct incoming electrophiles to the positions ortho and para to the piperidin-2-yl group (and meta to the chlorine). Steric hindrance from the piperidine ring may favor substitution at the para position. Common EAS reactions include nitration (using HNO3/H2SO4) and further halogenation (e.g., Br2/FeBr3). quizlet.com

| Reaction Type | Reagents and Conditions | Potential Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 2-(4-Chloro-3-nitrophenyl)piperidine | The nitro group is directed to the position ortho to the piperidinyl group and meta to the chloro group. |

| Bromination | Br2, FeBr3 | 2-(3-Bromo-4-chlorophenyl)piperidine | The bromine atom is directed to the position ortho to the piperidinyl group and meta to the chloro group. |

Cross-Coupling Reactions

The carbon-chlorine bond on the aromatic ring is a handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. organic-chemistry.orglibretexts.orgharvard.edu This is a highly effective method for forming biaryl structures or introducing alkyl or vinyl groups at the 4-position of the phenyl ring. researchgate.net

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl chloride with an amine, catalyzed by a palladium-ligand complex. wikipedia.orgresearchgate.netrsc.orgepa.govbeilstein-journals.org It allows for the synthesis of diarylamines or N-aryl heterocycles, effectively replacing the chlorine atom with a new nitrogen-based substituent.

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, providing a direct route to aryl alkynes.

| Reaction Name | Reagents and Conditions | Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/Water | 2-(Biphenyl-4-yl)piperidine | Forms a new C-C bond, replacing Cl with a phenyl group. |

| Buchwald-Hartwig Amination | Aniline, Pd(OAc)2, BINAP, NaOtBu, Toluene | 2-(4-(Phenylamino)phenyl)piperidine | Forms a new C-N bond, replacing Cl with an amino group. |

| Sonogashira Coupling | Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N | 2-(4-(Phenylethynyl)phenyl)piperidine | Forms a new C-C triple bond, replacing Cl with an alkynyl group. |

Stereospecific Reactions of this compound

The C2 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Stereospecific reactions allow for the control and manipulation of this stereochemistry, which is critical in pharmaceutical development.

A key example of a stereospecific transformation involving this class of compounds is the kinetic resolution by asymmetric deprotonation. rsc.orgmanchester.ac.ukwhiterose.ac.uk This process typically involves protecting the piperidine nitrogen, for example as an N-Boc (tert-butoxycarbonyl) derivative. The resulting N-Boc-2-(4-chlorophenyl)piperidine is then treated with a substoichiometric amount of a chiral base complex, such as n-butyllithium (n-BuLi) and the chiral ligand (−)-sparteine. rsc.orgmanchester.ac.ukacs.org

This chiral base selectively deprotonates one enantiomer at the C2 position faster than the other. acs.orgnih.govyork.ac.uk Quenching the reaction before completion allows for the recovery of the unreacted starting material in high enantiomeric excess. The lithiated intermediate, which is formed from the other enantiomer, is configurationally stable at low temperatures and can be trapped with an electrophile (e.g., methyl chloroformate) to yield a 2,2-disubstituted piperidine with high enantiopurity and retention of stereochemistry. nih.gov This method provides access to both enantiomers of the starting material and highly functionalized, enantioenriched piperidine building blocks. whiterose.ac.ukacs.org

| Step | Reagents and Conditions | Outcome | Stereochemical Principle |

|---|---|---|---|

| 1. Asymmetric Deprotonation | (±)-N-Boc-2-(4-chlorophenyl)piperidine, n-BuLi (0.6 equiv), (−)-sparteine (0.7 equiv), Toluene, -78°C | Selective deprotonation of one enantiomer to form a configurationally stable organolithium species. | The chiral ligand-base complex recognizes and reacts with one enantiomer at a faster rate. |

| 2. Electrophilic Trapping & Workup | Methyl chloroformate (MeOCOCl) | Separation of enantioenriched unreacted starting material and the enantioenriched 2,2-disubstituted product. | The stereospecific nature of the deprotonation and subsequent trapping allows for the resolution of the racemic mixture. |

Heterocyclic Ring Opening and Rearrangement Pathways of this compound

The structural integrity of the piperidine ring in this compound is generally robust under normal conditions. However, under specific chemical stimuli, the heterocyclic ring can undergo cleavage or rearrangement. While specific studies on the ring-opening and rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of the broader class of 2-arylpiperidines and related cyclic amines provides a strong basis for predicting potential transformation pathways. These reactions are of significant interest in synthetic chemistry for the generation of functionalized acyclic amines or for accessing different heterocyclic scaffolds.

Key potential pathways for the heterocyclic ring opening and rearrangement of this compound include classical amine chemistry reactions that lead to C-N bond cleavage, as well as more modern photochemical or catalytic methods that can induce ring contraction or expansion.

Ring Opening Reactions

Classical methods for the cleavage of cyclic amines, such as the von Braun reaction and Hofmann elimination, represent plausible routes for the ring opening of this compound.

von Braun Reaction: The von Braun reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (CNBr), resulting in the cleavage of a C-N bond and the formation of a cyanamide (B42294) and an alkyl bromide. researchgate.netwikipedia.org For this compound, this would first require N-alkylation to form a tertiary amine. The subsequent reaction with cyanogen bromide would then lead to the regioselective cleavage of one of the C-N bonds of the piperidine ring. The regioselectivity of this cleavage in substituted piperidines can be influenced by steric and electronic factors. For 2-arylpiperidines, cleavage can result in a ring-opened product containing both a cyanamide and a benzylic bromide functional group, which are valuable for further synthetic transformations. researchgate.net

Hofmann Elimination: The Hofmann elimination is a process that converts amines into alkenes via exhaustive methylation to form a quaternary ammonium salt, followed by treatment with a base like silver oxide. wikipedia.orgbyjus.comtcichemicals.com This reaction proceeds through an E2 elimination mechanism. chemistrysteps.commasterorganicchemistry.com For this compound, this pathway would involve the formation of the corresponding N,N-dimethyl-2-(4-chlorophenyl)piperidinium iodide, which upon treatment with silver oxide and heat, would yield a ring-opened amino-alkene. The regioselectivity of the elimination, known as the Hofmann rule, typically favors the formation of the least substituted alkene due to the steric bulk of the leaving group. wikipedia.orgbyjus.com

| Reaction | Reagents | General Product Type | Key Features |

| von Braun Reaction | 1. N-Alkylation 2. Cyanogen bromide (CNBr) | Ring-opened cyanamide and alkyl bromide | Proceeds via a tertiary amine intermediate; results in C-N bond cleavage. researchgate.netwikipedia.org |

| Hofmann Elimination | 1. Excess Methyl Iodide (CH₃I) 2. Silver Oxide (Ag₂O), Heat | Ring-opened amino-alkene | Involves formation of a quaternary ammonium salt; favors the least substituted alkene (Hofmann's rule). wikipedia.orgbyjus.com |

Rearrangement Pathways

Rearrangements of the piperidine scaffold, such as ring contraction and ring expansion, offer pathways to novel heterocyclic structures.

Ring Contraction: Photochemically-mediated ring contractions have been reported for α-acylated piperidines. nih.gov In a process involving a Norrish type II reaction, irradiation of an N-aroyl-2-acylpiperidine can lead to a 1,5-hydrogen atom transfer, followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction to yield a cis-1,2-disubstituted cyclopentane. nih.gov While this would require prior functionalization of the this compound at the nitrogen and potentially the 2-position, it represents a potential pathway for skeletal rearrangement.

Ring Expansion: Palladium-catalyzed allylic amine rearrangements have been shown to facilitate the two-carbon ring expansion of 2-vinylpiperidines to azocanes. chemrxiv.org This methodology, while requiring a vinyl group at the 2-position, highlights the potential for transition-metal-catalyzed rearrangements of appropriately substituted 2-arylpiperidines to larger heterocyclic systems.

| Rearrangement | Methodology | General Product Type | Key Features |

| Ring Contraction | Photomediation of α-acylated piperidine | 1,2-disubstituted cyclopentane | Proceeds via a Norrish type II mechanism. nih.gov |

| Ring Expansion | Palladium-catalyzed rearrangement of 2-vinylpiperidine | Azocane | Involves a two-carbon homologation. chemrxiv.org |

Mass Spectrometric Fragmentation: The fragmentation pattern of molecules in a mass spectrometer can also provide insights into the relative stabilities of different bonds and potential rearrangement pathways. For a related compound, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole, fragmentation involves cleavage of the piperidine ring, indicating that under high-energy conditions, the heterocyclic ring can be opened. researchgate.net

Derivatization and Analogue Synthesis Based on the 2 4 Chlorophenyl Piperidine Scaffold

Design Principles for Novel 2-(4-Chlorophenyl)piperidine Analogues

The design of novel analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, primarily centered around structure-activity relationship (SAR) studies. The core structure presents three main regions for modification: the piperidine (B6355638) nitrogen, the piperidine ring itself, and the 4-chlorophenyl ring. Each of these regions can be altered to modulate properties such as receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles.

Key design considerations often involve:

Modulation of Basicity: The basicity of the piperidine nitrogen is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. N-alkylation or N-acylation can significantly alter the pKa, influencing factors such as oral absorption, distribution, and interaction with biological targets.

Introduction of Additional Functional Groups: The incorporation of hydrogen bond donors and acceptors, or hydrophobic moieties, at various positions on the piperidine or phenyl rings can enhance target engagement and selectivity.

Stereochemical Control: The 2-position of the piperidine ring is a chiral center. The synthesis of stereochemically pure enantiomers is often crucial, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles.

Conformational Restriction: Introducing substituents on the piperidine ring can restrict its conformational flexibility. This can lead to a more defined orientation of the pharmacophoric groups, potentially increasing binding affinity and selectivity for a specific biological target.

Bioisosteric Replacement: The chloro-substituent on the phenyl ring can be replaced with other bioisosteres (e.g., fluoro, bromo, trifluoromethyl) to probe the electronic and steric requirements for optimal activity.

Synthesis of N-Substituted this compound Derivatives

The secondary amine of the this compound core is a readily accessible site for derivatization through N-alkylation and N-acylation reactions. These modifications are fundamental in exploring the SAR of this class of compounds.

N-Alkylation: The introduction of various alkyl and arylalkyl groups on the piperidine nitrogen is a common strategy. Standard N-alkylation conditions, such as the reaction of the parent piperidine with an appropriate alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, are frequently employed. For more reactive alkylating agents, such as p-methoxybenzyl chloride, milder conditions using an organic base like N,N-diisopropylethylamine (DIPEA) in a non-polar solvent like dichloromethane (B109758) (DCM) can be effective to avoid side reactions chemicalforums.com. Reductive amination, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, provides another versatile route to N-alkylated derivatives.

N-Acylation: Acylation of the piperidine nitrogen to form amides is another important derivatization strategy. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the generated acid.

A study on N-substituted piperidine derivatives of a related scaffold, 2-(4-chloro-4-(4-chlorophenyl)piperidin-1-yl)acetate, highlights the feasibility and importance of such modifications for generating libraries of compounds for biological screening jocpr.com.

Synthesis of Piperidine Ring Substituted Analogues

Introducing substituents onto the carbon framework of the piperidine ring offers a powerful approach to modulate the pharmacological profile of this compound analogues. This can be achieved through various synthetic strategies, including the use of substituted starting materials in the initial ring synthesis or the direct functionalization of a pre-formed piperidine ring.

A patented method for the synthesis of (S)-3-(4-chlorophenyl)piperidine demonstrates the feasibility of introducing substituents at the 3-position of the piperidine ring google.com. The synthesis involves the alkylation of 4-chlorophenylacetonitrile, followed by reduction and cyclization to form the racemic 3-substituted piperidine, which is then resolved to obtain the desired enantiomer. This approach provides a pathway to analogues with modified stereochemistry and substitution patterns adjacent to the chlorophenyl group.

Direct functionalization of the piperidine ring can be more challenging but offers access to a wider range of derivatives. While specific examples for the this compound scaffold are not extensively documented, general methods for piperidine ring functionalization can be applied. These include α-lithiation of N-protected piperidines followed by reaction with electrophiles, or various cyclization strategies using appropriately functionalized precursors.

Synthesis of Chlorophenyl Ring Modified Analogues

Modification of the 4-chlorophenyl ring provides another avenue for creating structural diversity and optimizing biological activity. The primary strategies for this involve either starting the synthesis with a differently substituted phenyl precursor or performing chemical transformations on the chlorophenyl ring of the intact this compound molecule.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are powerful tools for modifying aryl halides. These reactions could potentially be applied to the 4-chloro position of the phenyl ring to introduce new carbon-carbon or carbon-nitrogen bonds, leading to a wide array of novel analogues. The success of these reactions would depend on the compatibility of the catalyst and reaction conditions with the piperidine ring.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be susceptible to nucleophilic aromatic substitution, particularly if the ring is activated by additional electron-withdrawing groups. This would allow for the introduction of various nucleophiles, such as alkoxides, thiolates, or amines, to replace the chloro group. The reactivity in SNAr reactions is influenced by the nature of the leaving group and the reaction conditions nih.govrsc.orgchemistrysteps.comyoutube.commasterorganicchemistry.com.

Development of Conjugates and Prodrugs Utilizing the this compound Core

The development of conjugates and prodrugs is a well-established strategy in drug discovery to improve the pharmacokinetic properties, enhance the therapeutic index, and enable targeted delivery of a pharmacologically active molecule.

Prodrug Design: For piperidine-containing compounds, common prodrug strategies involve the formation of esters or carbamates at available hydroxyl or amino groups. In the case of this compound, the secondary amine of the piperidine ring is a prime site for prodrug modification. For instance, a carbamate (B1207046) prodrug could be formed, which would be designed to be stable until it reaches the target site, where it would be cleaved by endogenous enzymes to release the active parent compound. The design of such prodrugs requires careful consideration of the lability of the promoiety to ensure efficient release of the active drug nih.govrsc.orgnih.gov.

Conjugate Synthesis: Bioconjugation involves linking the this compound core to another molecule, such as a peptide, antibody, or fluorescent tag, to achieve specific targeting or to facilitate studies on the mechanism of action. The piperidine nitrogen can be functionalized with a linker that possesses a reactive group suitable for conjugation, such as a carboxylic acid, an amine, or a click chemistry handle (e.g., an azide (B81097) or alkyne). This allows for the covalent attachment of the piperidine derivative to the desired biomolecule.

While specific examples of conjugates and prodrugs of this compound are not extensively reported in the literature, the general principles of prodrug design and bioconjugation are readily applicable to this scaffold.

Based on a thorough review of scientific literature, it has been determined that there is insufficient specific and detailed information available for the chemical compound “this compound” to fully address the requested article outline. The vast majority of published research focuses on its structural isomer, 4-(4-Chlorophenyl)piperidine, due to its established role as a key intermediate in the synthesis of various pharmaceutical agents.

The available data for this compound is not substantial enough to provide thorough, distinct, and well-researched content for each of the specified sections:

Role of 2 4 Chlorophenyl Piperidine As a Versatile Synthetic Intermediate

Role in the Preparation of Specialized Organic Reagents

Consequently, generating a scientifically accurate and informative article that strictly adheres to the provided structure is not feasible at this time. Attempting to do so would lead to an article lacking the required depth and detail or would necessitate the inclusion of information pertaining to other, non-specified compounds.

Preclinical Biological Interactions and Mechanistic Studies of 2 4 Chlorophenyl Piperidine and Its Analogues

Investigation of Molecular Targets and Pathways

The exploration of molecular targets for 2-(4-Chlorophenyl)piperidine and its analogues is crucial for understanding their pharmacological potential. The following subsections detail the available preclinical findings.

A comprehensive review of published scientific literature reveals a notable absence of preclinical studies investigating the direct interactions of this compound and its close structural analogues with the components of the fibrinolytic system. As such, there is no available data to report on the following specific interactions:

Interactions with the Fibrinolytic System

Modulation of Plasminogen (PLG) Activation

There are no current research findings that describe the effects of this compound or its analogues on the conversion of plasminogen to plasmin.

Effects on Plasminogen Activators (u-PA, t-PA)

There is no available data from preclinical studies on how this compound or its analogues might affect the function of urokinase-type plasminogen activator (u-PA) or tissue-type plasminogen activator (t-PA).

Modulation of Plasminogen Activator Inhibitor-1 (PAI-1)

Investigations into the potential modulatory effects of this compound or its analogues on the activity of Plasminogen Activator Inhibitor-1 (PAI-1) have not been reported in the available scientific literature.

While information on interactions with the fibrinolytic system is lacking, preclinical in vitro studies have shown that various analogues of this compound exhibit inhibitory activity against several other enzymes. These findings suggest that the piperidine (B6355638) scaffold, particularly when substituted with a chlorophenyl group, can be a key pharmacophore for enzyme inhibition.

Research has demonstrated that certain piperidine derivatives can act as inhibitors for enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. For instance, piperidine-substituted chalcones have been synthesized and evaluated for their α-amylase inhibitory potential, with some compounds showing significant activity. tandfonline.com

In the context of neurodegenerative diseases, benzimidazole-based pyrrole/piperidine hybrids have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.com

Furthermore, the inhibitory potential of piperidine derivatives extends to enzymes crucial for the survival of pathogenic microorganisms. A 4-chlorophenyl analogue of a piperidine-based scaffold demonstrated inhibitory activity against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, an essential enzyme in the menaquinone biosynthetic pathway. nih.gov

Analogues of 4-(4'-chlorophenyl)-4-hydroxypiperidine have also been investigated for their interaction with digestive enzymes, including trypsin and alpha-amylase. researchgate.net These studies contribute to a broader understanding of the potential biological activities of this class of compounds.

The table below summarizes the findings from various in vitro enzyme inhibition studies on analogues of this compound.

| Compound/Analogue Class | Target Enzyme(s) | Observed Effect | IC₅₀ Values (if reported) |

| Piperidine-substituted chalcones | α-Amylase | Inhibition | 9.86–35.98 μM tandfonline.com |

| Benzimidazole-based pyrrole/piperidine hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Inhibition | AChE: 19.44 ± 0.60 µM to 42.01 ± 0.02 µM; BuChE: 21.57 ± 0.61 µM to 47.03 ± 0.15 µM mdpi.com |

| 4-Chlorophenyl piperidine derivative | 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | Inhibition | 22 ± 3 μM nih.gov |

| 4-(4'-chlorophenyl)-4-hydroxy piperdine analogues | Trypsin, α-Amylase | Interaction/Compatibility | Not specified researchgate.net |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Inhibition | Data available in source nih.gov |

Receptor Binding Assays (In Vitro)

In vitro radioligand binding assays have been instrumental in identifying the molecular targets of this compound analogues. These studies have demonstrated that this chemical scaffold possesses notable affinity for sigma (σ) receptors, histamine (B1213489) H3 receptors, and to some extent, dopamine (B1211576) transporters.

Research into a series of piperidine and piperazine (B1678402) derivatives has highlighted the significant affinity of these compounds for both σ1 and σ2 receptors. For instance, in a study evaluating various histamine H3 receptor ligands, it was discovered that analogues containing a piperidine moiety displayed a higher affinity for the σ1 receptor compared to their piperazine counterparts nih.gov. Specifically, the replacement of a piperazine ring with a piperidine ring in one analogue resulted in a dramatic increase in σ1 receptor affinity, with the Ki value dropping from 1531 nM to 3.64 nM nih.gov.

Furthermore, modifications to the this compound scaffold have been shown to modulate affinity and selectivity for σ receptor subtypes. For example, replacing the 4-chlorophenyl group with a chloro-pyridine did not significantly reduce affinity for the σ2 receptor, indicating that the chloro substituent plays a crucial role in binding frontiersin.org.

Analogues of this compound have also been identified as potent ligands for the histamine H3 receptor. One particular analogue, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649), demonstrated high affinity as a competitive antagonist with a Ki value of 0.16 nM at the human H3 receptor researchgate.net.

In the context of dopamine transporters (DAT), studies on chlorophenylpiperazine (B10847632) analogues, which share structural similarities, have shown high-affinity binding. This suggests that the chlorophenylpiperidine scaffold may also interact with DAT nih.gov.

Interactive Data Table: In Vitro Receptor Binding Affinities of Selected this compound Analogues

| Compound/Analogue | Receptor Target | Binding Affinity (Ki, nM) |

| Piperidine Analogue 1 | σ1 Receptor | 3.64 |

| Piperazine Analogue 1 | σ1 Receptor | 1531 |

| Piperidine Analogue 2 | Histamine H3 Receptor | 7.70 |

| Piperazine Analogue 2 | Histamine H3 Receptor | 3.17 |

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine | Histamine H3 Receptor | 0.16 |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | High Affinity (Specific Ki not provided) |

| Piperidine Analogue 3 | σ2 Receptor | 67.9 |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies on this compound and its analogues have provided valuable insights into the structural requirements for their biological activity. These studies have systematically explored how modifications to the piperidine ring, the chlorophenyl moiety, and substituents on the piperidine nitrogen influence receptor binding affinity and functional activity.

A key finding is the significant impact of the heterocyclic core. As mentioned, the substitution of a piperazine ring with a piperidine ring can dramatically enhance affinity for the σ1 receptor nih.gov. This suggests that the specific geometry and basicity of the piperidine nitrogen are crucial for this interaction.

The substitution pattern on the phenyl ring is another critical determinant of activity. The presence of a chlorine atom at the para position of the phenyl ring appears to be important for affinity at certain receptors. For example, removing the chloro group from a chloro-pyridine analogue of this compound led to a significant decrease in affinity for the σ2 receptor frontiersin.org. This highlights the role of the electronic properties and lipophilicity conferred by the chlorine atom in receptor binding.

Modifications to the substituent on the piperidine nitrogen have also been extensively studied. For instance, in a series of 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives, various substitutions at the nitrogen atom led to compounds with significant analgesic activity nih.gov. This indicates that the nature and size of the N-substituent can be tailored to achieve desired pharmacological effects.

Based on SAR studies, a general pharmacophore model for this compound analogues can be proposed. This model typically consists of three key elements:

A Basic Amine Center: The nitrogen atom within the piperidine ring is a crucial feature, acting as a proton acceptor and forming ionic interactions with receptor binding sites. Its pKa and spatial orientation are critical for affinity.

A Hydrophobic Aromatic Region: The 4-chlorophenyl group serves as a primary hydrophobic domain that engages in van der Waals and hydrophobic interactions with the receptor. The position of the chlorine atom is often important for optimal binding.

A Linker/Substituent Moiety: The substituent on the piperidine nitrogen provides a third point of interaction and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. The length and nature of this linker can significantly impact affinity for different receptors nih.gov.

For σ1 receptor ligands, the pharmacophore model generally includes a central amine flanked by two hydrophobic domains nih.gov. In the case of this compound analogues, the 4-chlorophenyl group and the N-substituent can fulfill the roles of these hydrophobic domains.

In Vitro Cellular Assays for Mechanistic Understanding

While much of the research on this compound analogues has focused on receptor binding, some studies have delved into their effects at the cellular level to understand their mechanisms of action. These in vitro cellular assays have provided evidence for activities beyond simple receptor occupancy, including influences on cell viability and signaling pathways.

In the realm of oncology, certain piperidine derivatives have been shown to possess antiproliferative properties. For instance, a series of thiazolidine-2,4-dione derivatives of ciprofloxacin, which includes a piperazine moiety structurally related to piperidine, exhibited anticancer activity against human melanoma and renal cancer cell lines researchgate.netnih.gov. Mechanistic studies revealed that these compounds could inhibit topoisomerase I and II, induce cell cycle arrest at the S phase, and promote apoptosis, as evidenced by increased levels of active caspase-3 and Bax protein expression researchgate.netnih.gov. Although these compounds are more complex than this compound, these findings suggest that the piperidine/piperazine scaffold can be a component of molecules that interfere with fundamental cellular processes.

Furthermore, some σ2 receptor ligands have been shown to induce apoptosis in glioma cell lines, and it is suggested that modulation of intracellular calcium may play a role in this process. Given that some this compound analogues bind to σ2 receptors, this represents a potential avenue for their cellular mechanism of action.

Preclinical Pharmacokinetic and Biotransformation Studies (In Vitro Metabolism)

In vitro studies using liver microsomes are crucial for predicting the metabolic fate of new chemical entities. For compounds containing a piperidine ring, such as this compound and its analogues, several metabolic pathways are anticipated.

Studies on the in vitro metabolism of haloperidol (B65202), a drug that is metabolized to a 4-(4-chlorophenyl)-4-hydroxypiperidine derivative, have shown that the piperidine ring is a site of metabolism. The dealkylation of haloperidol to form 4-(4-chlorophenyl)-4-hydroxypiperidine is catalyzed by a number of cytochrome P450 (CYP) enzymes, including CYP3A4, CYP3A5, CYP1A1, CYP2C19, CYP2C8, CYP2C9, and CYP2D6 nih.gov. Furthermore, CYP3A4 was found to be involved in the metabolism of haloperidol to its tetrahydropyridine (B1245486) analogue nih.gov. This suggests a prominent role for CYP3A4 in the metabolism of such compounds nih.gov.

General studies on the biological N-oxidation of piperidine in vitro using rat liver microsomes have identified N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide as metabolites nih.gov. This indicates that N-oxidation is a potential biotransformation pathway for piperidine-containing compounds.

In a study of a compound containing a 4-(2-(pyridin-2-yloxy)ethyl)piperidine group, it was found that this moiety was subject to extensive NADPH-dependent metabolism in liver microsomes frontiersin.org. This further supports the notion that the piperidine ring is a primary site of metabolic modification.

Additionally, the in vitro metabolism of 4-chlorobiphenyl, which represents the other key structural component of this compound, has been studied in rat liver microsomes. The major metabolite was identified as 4'-chloro-4-biphenylol, indicating that aromatic hydroxylation is a significant metabolic pathway nih.gov.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that adheres to the strict focus on "this compound" alone. Generating content based on related but distinct molecules would violate the core instruction to focus solely on the specified compound.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries Pertaining to 2-(4-Chlorophenyl)piperidine

The primary academic contribution surrounding this compound lies in its foundational role as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. While research often focuses on its more complex derivatives, the core structure is instrumental in the development of molecules with significant central nervous system (CNS) activity.

Key discoveries and contributions include:

A Privileged Scaffold in Medicinal Chemistry: The piperidine (B6355638) ring, particularly when substituted with a phenyl group, is recognized as a "privileged structure." This is due to its frequent appearance in bioactive compounds. The introduction of a chloro-substituent on the phenyl ring, as seen in this compound, significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity to biological targets and its pharmacokinetic profile.

Foundation for CNS-Active Agents: The this compound moiety is a key component in the synthesis of compounds investigated for their potential as antipsychotic and analgesic agents. For instance, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic and hypotensive activities in preclinical studies. nih.govnih.gov

Elucidation of Structure-Activity Relationships (SAR): Research on related 4-phenylpiperidine (B165713) derivatives has provided valuable insights into the structure-activity relationships that likely govern the biological effects of this compound. These studies explore how modifications to the piperidine ring and the phenyl substituent impact receptor binding and functional activity, offering a predictive framework for the design of new therapeutic agents. nih.govnih.gov

Role in Developing Multi-Target Ligands: The scaffold has been utilized in the synthesis of multi-target antipsychotics, with derivatives showing affinities for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. This highlights the potential for developing compounds with complex pharmacological profiles for treating multifaceted neurological disorders.

Table 1: Selected Research on Derivatives of Chlorophenylpiperidine

| Derivative Class | Key Findings | Potential Applications |

| 4-(4'-chlorophenyl)-4-hydroxypiperidines | Significant analgesic and hypotensive effects observed in animal models. nih.govnih.gov | Pain management, antihypertensive treatments. |

| N-substituted benzoxazole-piperidines | High affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. | Development of multi-target antipsychotics. |

| 4-phenyl piperidine analogues | Excellent agonistic activity towards the human mu-opioid receptor. nih.gov | Development of novel opioid analgesics. |

Remaining Challenges and Open Questions in Research

Despite the progress made, several challenges and unanswered questions persist in the research of this compound and its analogues:

Limited Research on the Parent Compound: A significant knowledge gap exists regarding the specific biological activities of this compound itself. Most of the available literature focuses on its derivatives, leaving the intrinsic pharmacological profile of the parent compound largely unexplored.

Synthesis and Stereochemistry: While numerous methods exist for synthesizing piperidine derivatives, challenges related to stereoselectivity remain. The development of efficient and cost-effective synthetic routes to produce specific stereoisomers of this compound is crucial, as different isomers can exhibit distinct pharmacological properties. Modern strategies, such as biocatalytic carbon-hydrogen oxidation and radical cross-coupling, offer promising avenues but require further optimization for this specific scaffold. news-medical.net

Understanding Off-Target Effects: The development of highly selective ligands is a persistent challenge in medicinal chemistry. A thorough investigation into the off-target binding profile of this compound-based compounds is necessary to minimize potential side effects and improve their therapeutic index.

Translational Research Gaps: While many derivatives show promise in preclinical models, translating these findings into clinically effective treatments remains a hurdle. More extensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds in more complex biological systems.

Emerging Research Avenues and Potential for Novel Applications

The foundational structure of this compound presents numerous opportunities for future research and the development of novel therapeutic applications.

Neurodegenerative Diseases: The piperidine scaffold is a component of compounds being investigated for Alzheimer's disease, such as acetylcholinesterase inhibitors. frontiersin.org Future research could explore the potential of novel this compound derivatives in modulating targets relevant to neurodegenerative disorders.

Antimicrobial and Antiviral Agents: The diverse biological activities of piperidine derivatives extend to antimicrobial and antiviral properties. frontiersin.org Given the urgent need for new anti-infective agents, exploring the potential of this compound-based compounds in this area is a promising research direction.